1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose
Description
1,2-O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose (CAS: 111757-61-0) is a glucofuranose derivative protected at the 1,2-positions with an isopropylidene group and substituted at the 6-position with a methylsulfonyl (mesyl) group. The mesyl group is a reactive leaving group, making this compound a key intermediate for nucleophilic substitution reactions to introduce functionalities like amines, azides, or halides at the 6-position. Its synthesis typically involves reacting 1,2-O-isopropylidene-α-D-glucofuranose with methylsulfonyl chloride under basic conditions .
Properties
IUPAC Name |
[(2S)-2-[(3aS,5R,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7+,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZJUFZKGHXMOP-ABRLLLAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)[C@H](COS(=O)(=O)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₈S | |
| Molecular Weight | 298.30 g/mol | |
| Boiling Point | 447.7±45.0 °C (extrapolated) | |
| Melting Point | Not reported | – |
| Density | 1.4±0.1 g/cm³ |
Synthetic Methodologies
Stepwise Protection and Sulfonylation
The most widely employed strategy involves sequential protection of glucose hydroxyl groups followed by selective sulfonylation at the 6-position.
Formation of 1,2-O-Isopropylidene-α-D-Glucofuranose
Glucose is first converted to 1,2-O-isopropylidene-α-D-glucofuranose via acid-catalyzed acetal formation. This step typically employs acetone and a catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid) under anhydrous conditions, achieving yields of 70–85%. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the 1,2-diol of glucose, forming the thermodynamically favored five-membered acetal.
Selective 6-O-Methylsulfonylation
The primary hydroxyl group at C-6 is then sulfonylated using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. Pyridine or triethylamine in dichloromethane (DCM) at 0–5°C is commonly used to minimize side reactions. The mesylation mechanism involves deprotonation of the 6-OH group by the base, followed by nucleophilic attack on the electrophilic sulfur atom of MsCl.
Optimization Considerations :
-
Temperature Control : Reactions conducted above 10°C risk sulfonylation of secondary hydroxyl groups (C-3 and C-5).
-
Stoichiometry : A 1.1:1 molar ratio of MsCl to substrate ensures complete conversion while avoiding di-sulfonylation.
-
Workup : Quenching with ice water and extraction with ethyl acetate followed by silica gel chromatography typically yields the product in >80% purity.
Alternative Routes via Di-O-Isopropylidene Intermediates
A less common approach involves the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a precursor, followed by selective deprotection and sulfonylation.
Di-O-Isopropylidene Protection
Glucose is treated with excess acetone and acid to form the 1,2:5,6-di-O-isopropylidene derivative. This compound’s rigidity simplifies subsequent functionalization but requires selective removal of the 5,6-acetal to free the C-6 hydroxyl.
Hydrolysis and Sulfonylation
Controlled hydrolysis using acetic acid-water (4:1 v/v) at 40°C selectively cleaves the 5,6-acetal, yielding 1,2-O-isopropylidene-α-D-glucofuranose-6-OH. Subsequent mesylation under standard conditions affords the target compound, albeit with a lower overall yield (60–65%) due to the additional hydrolysis step.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Stepwise Protection | D-Glucose | Acetone, MsCl, Pyridine | 0–5°C, anhydrous | 75–85% | High regioselectivity, fewer steps | Requires careful temperature control |
| Di-O-Isopropylidene Route | D-Glucose | Acetone, Acetic Acid | 40°C hydrolysis | 60–65% | Easier intermediate purification | Lower yield due to hydrolysis step |
Mechanistic Insights and Side Reactions
Competing Sulfonylation at Secondary Hydroxyls
The C-3 and C-5 hydroxyl groups, though less nucleophilic than C-6, may undergo sulfonylation if reaction conditions are suboptimal. Bulky bases like 2,6-lutidine suppress this by sterically hindering access to secondary OH groups.
Acetal Stability Considerations
The 1,2-O-isopropylidene group is stable under mildly acidic and basic conditions but may hydrolyze in strong aqueous acids (e.g., HCl > 1 M). This necessitates pH control during workup.
Applications in Carbohydrate Chemistry
1,2-O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose serves as a precursor for:
-
Glycosyl Donors : The mesyl group is displaced by nucleophiles (e.g., alcohols, thiols) in SN2 reactions to form glycosidic bonds.
-
Sulfated Carbohydrates : Reduction of the mesyl group with LiAlH₄ yields thiol derivatives for conjugation with biomolecules.
-
Carbohydrate Microarrays : The compound’s reactivity enables high-throughput synthesis of glycan libraries for protein interaction studies .
Chemical Reactions Analysis
Types of Reactions
1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H18O7S
- Molecular Weight : 282.31 g/mol
- Melting Point : 104°C
The compound features a unique structure that allows for various chemical modifications, making it an essential building block in the synthesis of complex carbohydrates and glycoconjugates.
Synthesis of Glycosyl Donors and Acceptors
One of the primary applications of 1,2,O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose is in the preparation of glycosyl donors and acceptors. This process is crucial in glycosylation reactions, where the compound's anomeric reactivity can be exploited to form glycosidic bonds selectively.
Case Study: Glycosylation Reactions
In a study by researchers focused on carbohydrate synthesis, 1,2,O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose was utilized to create various glycosides through a controlled glycosylation process. The results demonstrated high yields and selectivity for the desired products, underscoring the compound's utility in synthesizing oligosaccharides and glycoconjugates .
Synthesis of Sulfated Carbohydrates
The compound also aids in synthesizing sulfated carbohydrates, which are vital for studying biological processes such as cell adhesion, signaling, and inflammation. By incorporating sulfate groups onto carbohydrate structures, researchers can investigate their interactions with proteins and other biomolecules.
Data Table: Comparison of Sulfated Carbohydrates
| Compound Name | Structure | Biological Role |
|---|---|---|
| Sulfated Glucosamine | Structure | Cell signaling |
| Heparin | Structure | Anticoagulant activity |
| Chondroitin Sulfate | Structure | Cartilage structure |
This table illustrates various sulfated carbohydrates synthesized using 1,2,O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose as a precursor.
Carbohydrate Microarrays
Another significant application is in the assembly of carbohydrate microarrays. These microarrays allow for high-throughput screening of carbohydrate-protein interactions, facilitating the discovery of carbohydrate-based probes for diagnostic applications.
Case Study: High-throughput Screening
In research conducted on carbohydrate microarrays, 1,2,O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose was employed to synthesize a library of glycan structures. The microarrays enabled researchers to identify specific interactions between carbohydrates and lectins, providing insights into their roles in biological recognition processes .
Development of Therapeutic Agents
The compound's versatility extends to medicinal chemistry, where it serves as a scaffold for developing therapeutic agents. Its ability to modify biological properties through structural changes makes it a candidate for drug design.
Insights from Recent Research
Recent studies have highlighted the potential of derivatives of 1,2,O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose in developing anti-inflammatory drugs. By modifying its structure, researchers have created compounds that exhibit enhanced efficacy in targeting specific inflammatory pathways .
Mechanism of Action
The mechanism of action of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonate groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with biomolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Key Observations :
- Mesyl vs. Tosyl : Both are sulfonate esters, but tosyl groups (p-toluenesulfonyl) are bulkier and may require longer reaction times for substitution compared to mesyl .
- Acyl vs. Sulfonyl: Acyl derivatives (e.g., 6-O-octanoyl) exhibit antimicrobial properties but lack the leaving group reactivity of sulfonates, limiting their utility in further functionalization .
- Azide vs. Amino: Azides enable bioorthogonal reactions (e.g., CuAAC), while amino groups are pivotal for generating surfactants or glycosylamines .
Physicochemical Properties
Notes:
- The azide derivative crystallizes in a monoclinic system (space group P21), with unit cell parameters a = 5.7615 Å, b = 9.7752 Å, c = 10.6833 Å .
- Acyl derivatives (e.g., 6-O-octanoyl) are often liquids or low-melting solids due to flexible alkyl chains .
Stability and Handling
- Mesyl Derivatives : Sensitive to moisture; require anhydrous conditions during synthesis. Stable at room temperature if stored desiccated .
- Acyl Derivatives : Prone to hydrolysis under acidic/basic conditions, limiting long-term storage .
- Azides : Light-sensitive; may decompose explosively under high heat .
Biological Activity
1,2-O-Isopropylidene-6-O-methylsulfonyl-α-D-glucofuranose (referred to as "the compound") is a significant derivative of glucose that has garnered attention in carbohydrate chemistry and biological research. Its unique structural features enable it to serve as a versatile building block for synthesizing complex carbohydrates and glycoconjugates, which are vital in numerous biological processes.
The molecular formula of the compound is with a molecular weight of 282.31 g/mol. The compound typically exhibits a melting point around 104°C, which can influence its solubility and reactivity in biological systems .
Synthesis and Applications
The compound is primarily utilized in glycosylation reactions, where it acts as a glycosyl donor or acceptor. This capability is attributed to its anomeric reactivity, allowing for the selective installation of glycosidic linkages in carbohydrate synthesis. Such reactions are crucial for creating structurally diverse carbohydrate-based molecules that can interact with various biomolecules .
Cell Growth Inhibition
Research indicates that derivatives of the compound exhibit notable cell growth inhibition properties. A study comparing 6-O-acyl-D-glucose derivatives demonstrated that these derivatives, including those derived from the compound, were more active than their 3-O-acyl-D-allose counterparts. Specifically, butyric esters derived from the compound showed significant inhibitory effects on cell proliferation, although this inhibition was not linked to high levels of erythroid differentiation .
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to interact with glycoside hydrolases (GHs), enzymes responsible for cleaving glycosidic bonds in carbohydrates. The compound's structure allows it to function as a substrate or inhibitor in these enzymatic reactions, providing insights into the mechanisms underlying carbohydrate metabolism and cellular signaling pathways .
Case Studies
- Glycosylation Reactions : In a series of experiments, the compound was employed to synthesize sulfated carbohydrates implicated in cell adhesion and signaling. These sulfated derivatives were shown to facilitate interactions with proteins, highlighting their potential role in inflammation and other physiological processes .
- Carbohydrate Microarrays : The compound has been utilized in assembling carbohydrate microarrays, enabling high-throughput screening for carbohydrate-protein interactions. This application is pivotal for discovering new carbohydrate-based probes that can be used in diagnostic applications .
Data Table: Summary of Biological Activities
Q & A
Q. How is this intermediate utilized in the synthesis of complex natural products or bioactive molecules?
- Methodology :
- Glycosylation : The compound serves as a glycosyl donor in oligosaccharide synthesis after activation (e.g., trichloroacetimidate method) .
- Antiviral agents : Conversion to 6-azido derivatives enables click chemistry with alkyne-functionalized pharmacophores .
- Chiral building blocks : The rigid furanose scaffold is incorporated into inhibitors of glycosidases or viral proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
